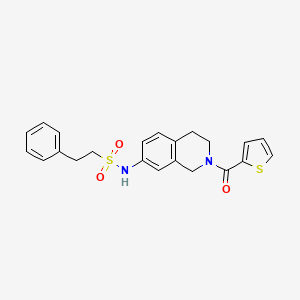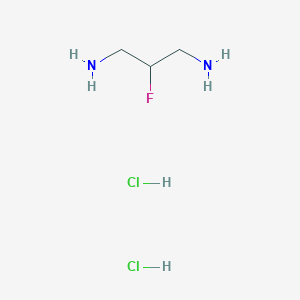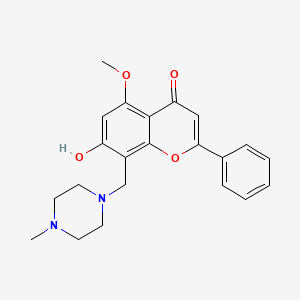
2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Research on compounds structurally related to 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has focused on synthetic methodologies and the exploration of their chemical structures. For instance, the multicomponent synthesis approach has been utilized to generate substituted tetrahydroquinoline derivatives, showcasing the versatility of such frameworks in organic chemistry (Dyachenko et al., 2015). These methods are pivotal for constructing complex molecules that can serve as potential pharmacophores or catalysts in various chemical reactions.
Molecular Interactions and Biological Applications
Studies have shown that derivatives similar to the specified compound exhibit significant interactions with biological targets. For instance, benzenesulfonamides have been reported to probe molecular interactions with human carbonic anhydrases, demonstrating their potential as selective inhibitors for therapeutic applications (Bruno et al., 2017). This highlights the compound's relevance in medicinal chemistry, especially in the design of drugs targeting specific isoforms of enzymes involved in disease processes.
Material Science and Catalysis
In the realm of material science and catalysis, derivatives of tetrahydroisoquinoline, similar to the compound , have been explored for their potential in organic light-emitting diodes (OLEDs) and as catalysts in chemical transformations. For example, iridium complexes bearing isoquinoline ligands have been studied for their phosphorescent properties, offering insights into the development of efficient red-emitting materials for OLED applications (Tsuboyama et al., 2003). Additionally, sulfonamide derivatives have been synthesized as potential catalysts in transfer hydrogenation reactions, illustrating their utility in facilitating selective organic syntheses (Dayan et al., 2013).
Propriétés
IUPAC Name |
2-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(21-7-4-13-28-21)24-12-10-18-8-9-20(15-19(18)16-24)23-29(26,27)14-11-17-5-2-1-3-6-17/h1-9,13,15,23H,10-12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPJDKJSPUIHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)
![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)





![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)
